molecular formula C23H20N4O2 B2666994 (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 2194907-82-7

(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(5-phenylisoxazol-3-yl)methanone

Cat. No. B2666994
CAS RN: 2194907-82-7
M. Wt: 384.439
InChI Key: PLIDKFBXVIXGME-UHFFFAOYSA-N
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Description

(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(5-phenylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C23H20N4O2 and its molecular weight is 384.439. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

Complex molecules such as "(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(5-phenylisoxazol-3-yl)methanone" often undergo synthesis for their structural analysis, which can reveal potential biological activities or physicochemical properties. Studies on similar compounds have focused on the synthesis and crystal structure analysis, laying the groundwork for further applications in medicinal chemistry and material science. For instance, the synthesis and characterization of pyrazole and isoxazole derivatives provide essential data for understanding the compound's reactivity and potential binding with biological targets (Cao et al., 2010), (Belyaeva et al., 2018).

Photophysical and Electrochemical Studies

Research on compounds with similar structural features often includes photophysical and electrochemical studies. These studies are crucial for applications in light-emitting devices, sensors, and catalysis. For example, the self-assembly of dinuclear monohelicates and their photophysical and electrochemical investigation reveal potential for developing new materials with specific light absorption and emission properties, which can be crucial for designing novel optoelectronic devices (Phukon et al., 2022).

Biological Activity

Derivatives similar to the compound are frequently explored for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This exploration is part of the drug discovery process, where novel compounds are screened for potential therapeutic applications. For instance, pyrazoline and isoxazole derivatives have been synthesized and evaluated for their anticancer and antitubercular activities, providing valuable insights into the structure-activity relationships necessary for designing more effective therapeutic agents (Radhika et al., 2020).

properties

IUPAC Name

[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-26-13-18(12-24-26)20-15-27(14-17-9-5-6-10-19(17)20)23(28)21-11-22(29-25-21)16-7-3-2-4-8-16/h2-13,20H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIDKFBXVIXGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=NOC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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